![molecular formula C15H14BrN3O3 B5740522 N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740522.png)
N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide
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Overview
Description
N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, also known as BRD0705, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide is not fully understood, but it has been found to interact with a protein known as BRD4. This protein plays a key role in regulating gene expression, and its dysregulation has been linked to various diseases. By interacting with BRD4, N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide may be able to modulate gene expression and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the expression of various genes. Additionally, N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been found to exhibit anti-inflammatory properties, making it a promising candidate for research into inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide is its wide range of potential applications in scientific research. It has been found to exhibit effects on various biological processes, making it a versatile compound for research purposes. However, one limitation of N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Future Directions
There are several potential future directions for research into N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide. One area of interest is the development of more potent and selective analogs of the compound, which may have improved therapeutic benefits. Additionally, further research is needed to fully understand the mechanism of action of N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide and its potential applications in various disease states. Finally, there is a need for more in-depth studies on the safety and toxicity of N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide, which will be essential for its potential use in clinical settings.
Synthesis Methods
The synthesis of N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide involves a multi-step process that includes the reaction of 4-bromo-3-methylphenol with ethyl chloroformate to form an intermediate, which is then reacted with 2-(pyridin-4-yl)acetic acid to obtain the final product. The synthesis of N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been well-documented in scientific literature, and the compound is readily available for research purposes.
Scientific Research Applications
N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been found to have potential applications in a wide range of scientific research fields. It has been studied for its effects on various biological processes, including cell proliferation, apoptosis, and DNA damage response. Additionally, N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide has been found to exhibit anti-inflammatory properties, making it a promising candidate for research into inflammatory diseases.
properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-10-8-12(2-3-13(10)16)21-9-14(20)22-19-15(17)11-4-6-18-7-5-11/h2-8H,9H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRQNOXCCRHDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC=NC=C2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[Amino(pyridin-4-YL)methylidene]amino 2-(4-bromo-3-methylphenoxy)acetate |
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